molecular formula C9H13IN2O2 B11808434 Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate

Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B11808434
M. Wt: 308.12 g/mol
InChI Key: ZLEQHSREPLEKIC-UHFFFAOYSA-N
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Description

Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-butyl-3,5-dicarbonyl compounds with hydrazine derivatives, followed by iodination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or other halogenating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., iodine, bromine), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). Reaction conditions typically involve solvents like DMSO, acetonitrile, or ethanol, and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 4-position, while oxidation or reduction can modify the overall structure of the compound .

Mechanism of Action

The mechanism of action of Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The iodine atom at the 4-position can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The carboxylate ester group can undergo hydrolysis, releasing the active pyrazole moiety, which can then interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate is unique due to the combination of the butyl group, iodine atom, and carboxylate ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring featuring:

  • A butyl group at the 1-position
  • An iodine atom at the 4-position
  • A methyl ester group at the 5-position

Its molecular formula is C8H10IN2O2C_8H_{10}IN_2O_2 with a molecular weight of approximately 278.08 g/mol. The unique structure contributes to its reactivity and biological activities, particularly through interactions involving the iodine atom and the carboxylate group.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated antibacterial and antifungal properties against various strains, including E. coli and Staphylococcus aureus.
  • Anticancer Effects : Potential to inhibit cancer cell proliferation, with mechanisms likely involving apoptosis induction.
  • Anti-inflammatory Properties : Exhibits activity comparable to known anti-inflammatory agents, suggesting utility in treating inflammatory conditions .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell survival.
  • Receptor Modulation : Binding to receptors involved in inflammatory pathways can modulate their activity, leading to decreased inflammation.

The presence of the iodine atom enhances binding affinity due to its electron-withdrawing effects, which can stabilize interactions with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli with an IC50 value of 25 µg/mL.
Study BShowed anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models.
Study CEvaluated anticancer potential in MDA-MB-231 cell lines, revealing an EC50 value of 30 µM for cell viability reduction.

These studies highlight the compound's potential as a therapeutic agent across multiple domains.

Comparative Analysis with Similar Compounds

This compound's unique properties can be contrasted with similar pyrazole derivatives:

Compound NameStructural FeaturesUnique Aspects
Methyl 1-methyl-4-chloro-1H-pyrazole-5-carboxylateChlorine at the 4-positionDifferent reactivity compared to iodine analogs
Methyl 1-butyl-4-bromo-1H-pyrazole-5-carboxylateBromine at the 4-positionSimilar structure but different halogen properties
Methyl 1-butyl-3-bromo-1H-pyrazoleBromine at the 3-positionAlters reactivity patterns due to position change

The presence of iodine in this compound is crucial for its enhanced biological activities compared to its chloro and bromo counterparts.

Properties

IUPAC Name

methyl 2-butyl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-3-4-5-12-8(9(13)14-2)7(10)6-11-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEQHSREPLEKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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